molecular formula C23H16F2N4O2 B11067108 2'-amino-5-fluoro-1'-(4-fluorophenyl)-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile

2'-amino-5-fluoro-1'-(4-fluorophenyl)-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile

Cat. No.: B11067108
M. Wt: 418.4 g/mol
InChI Key: XJKGPGUHNSLARI-UHFFFAOYSA-N
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Description

2’-Amino-5-fluoro-1’-(4-fluorophenyl)-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile is a complex organic compound with potential applications in various scientific fields. This compound features a unique spiro structure, which is a fusion of an indole and a quinoline moiety, making it a subject of interest for researchers in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-amino-5-fluoro-1’-(4-fluorophenyl)-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile typically involves multi-step organic reactions. One common approach starts with the preparation of the indole and quinoline precursors, followed by their fusion to form the spiro compound. Key steps include:

    Formation of Indole Precursor: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Formation of Quinoline Precursor: The Skraup synthesis is often used, involving the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Spiro Fusion: The indole and quinoline precursors are then fused under specific conditions, often involving a cyclization reaction facilitated by a base or a catalyst.

Industrial Production Methods

Industrial production of this compound would require optimization of the above synthetic routes to ensure high yield and purity. This might involve the use of continuous flow reactors to control reaction conditions precisely and the implementation of advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and quinoline rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The fluorine atoms on the phenyl and quinoline rings can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce secondary or tertiary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. Its spiro structure makes it an interesting subject for synthetic organic chemistry, particularly in the development of new synthetic methodologies.

Biology

Biologically, the compound’s potential as a pharmacophore is of great interest. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the fields of oncology and neurology.

Medicine

In medicine, research is focused on its potential therapeutic applications. The compound’s structure suggests it could be effective in modulating biological pathways involved in diseases such as cancer and neurodegenerative disorders.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its unique electronic structure.

Mechanism of Action

The mechanism of action of 2’-amino-5-fluoro-1’-(4-fluorophenyl)-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s spiro structure allows it to fit into specific binding sites, modulating the activity of these targets. For example, it might inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting its effects on cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-(4-fluorophenyl)-1,3,4-thiadiazole: This compound shares the fluorophenyl group but differs in its core structure, which is a thiadiazole instead of a spiro indole-quinoline.

    N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4: Another compound with a fluorophenyl group, but with a different core structure involving a pyridine ring.

Uniqueness

The uniqueness of 2’-amino-5-fluoro-1’-(4-fluorophenyl)-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile lies in its spiro structure, which provides distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.

Properties

Molecular Formula

C23H16F2N4O2

Molecular Weight

418.4 g/mol

IUPAC Name

2'-amino-5-fluoro-1'-(4-fluorophenyl)-2,5'-dioxospiro[1H-indole-3,4'-7,8-dihydro-6H-quinoline]-3'-carbonitrile

InChI

InChI=1S/C23H16F2N4O2/c24-12-4-7-14(8-5-12)29-18-2-1-3-19(30)20(18)23(16(11-26)21(29)27)15-10-13(25)6-9-17(15)28-22(23)31/h4-10H,1-3,27H2,(H,28,31)

InChI Key

XJKGPGUHNSLARI-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=O)C1)C3(C4=C(C=CC(=C4)F)NC3=O)C(=C(N2C5=CC=C(C=C5)F)N)C#N

Origin of Product

United States

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